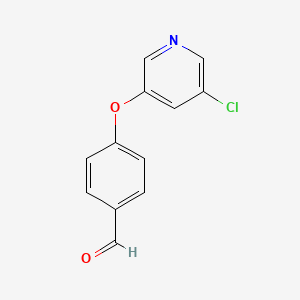
4-(5-Chloropyridin-3-yl)oxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chloropyridin-3-yl)oxybenzaldehyde is an organic compound that features a benzaldehyde moiety linked to a chloropyridine ring through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyridin-3-yl)oxybenzaldehyde can be achieved through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of 5-chloropyridine with a halogenated benzaldehyde under palladium catalysis . The reaction conditions typically include the use of a base such as potassium carbonate, a palladium catalyst like palladium acetate, and a solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reagents are fed into the reactor at controlled rates, and the product is continuously removed and purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Chloropyridin-3-yl)oxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base like triethylamine at elevated temperatures.
Major Products
Oxidation: 4-(5-Chloropyridin-3-yl)oxybenzoic acid.
Reduction: 4-(5-Chloropyridin-3-yl)oxybenzyl alcohol.
Substitution: 4-(5-Aminopyridin-3-yl)oxybenzaldehyde.
Applications De Recherche Scientifique
4-(5-Chloropyridin-3-yl)oxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(5-Chloropyridin-3-yl)oxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Bromopyridin-3-yl)oxybenzaldehyde
- 4-(5-Fluoropyridin-3-yl)oxybenzaldehyde
- 4-(5-Methylpyridin-3-yl)oxybenzaldehyde
Uniqueness
4-(5-Chloropyridin-3-yl)oxybenzaldehyde is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This chlorine atom can be a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H8ClNO2 |
|---|---|
Poids moléculaire |
233.65 g/mol |
Nom IUPAC |
4-(5-chloropyridin-3-yl)oxybenzaldehyde |
InChI |
InChI=1S/C12H8ClNO2/c13-10-5-12(7-14-6-10)16-11-3-1-9(8-15)2-4-11/h1-8H |
Clé InChI |
NQXXCSJNJICNGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)OC2=CC(=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


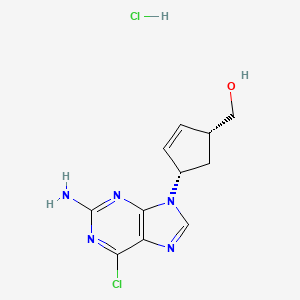
![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
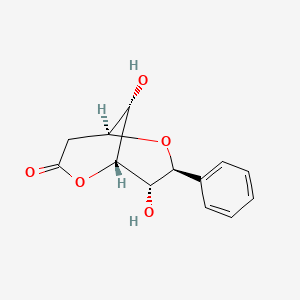
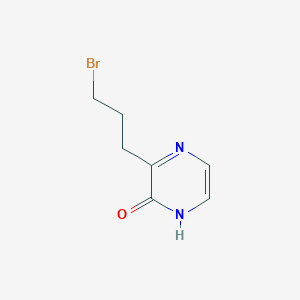

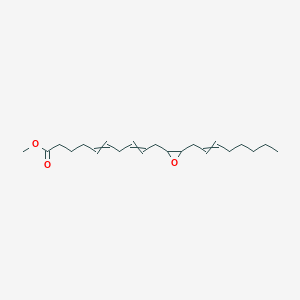
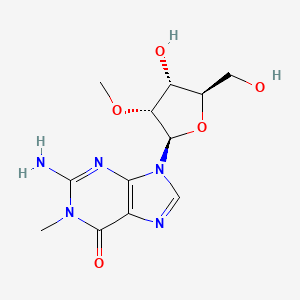
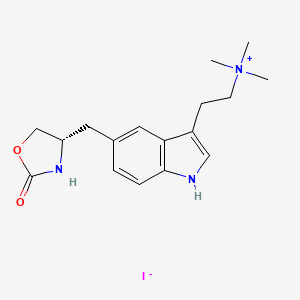
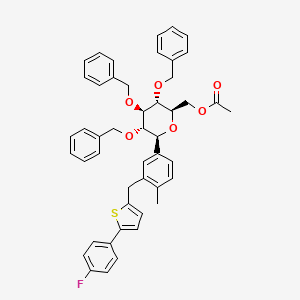
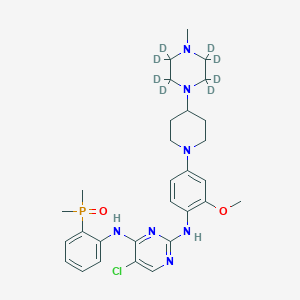

methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)

